2-ethoxy-4-phenyl-3H-pyrrol-5-ol

Description

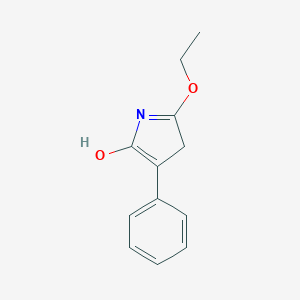

2-Ethoxy-4-phenyl-3H-pyrrol-5-ol is a substituted pyrrole derivative featuring an ethoxy group at position 2, a phenyl group at position 4, and a hydroxyl group at position 4. Pyrrole derivatives are critical in medicinal chemistry and materials science due to their aromatic heterocyclic structure, which enables diverse electronic and steric interactions. The ethoxy substituent enhances lipophilicity and may influence metabolic stability, while the phenyl group contributes to π-stacking interactions.

Properties

CAS No. |

148183-65-7 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

2-ethoxy-4-phenyl-3H-pyrrol-5-ol |

InChI |

InChI=1S/C12H13NO2/c1-2-15-11-8-10(12(14)13-11)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3 |

InChI Key |

PRQAZRXMBKPTCC-UHFFFAOYSA-N |

SMILES |

CCOC1=NC(=C(C1)C2=CC=CC=C2)O |

Canonical SMILES |

CCOC1=NC(=C(C1)C2=CC=CC=C2)O |

Synonyms |

3H-Pyrrol-5-ol,2-ethoxy-4-phenyl-(9CI) |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of pyrrole derivatives, including 2-ethoxy-4-phenyl-3H-pyrrol-5-ol, as anticancer agents. Pyrrole-containing compounds are known to interact with various biological targets involved in cancer progression. For instance, compounds derived from pyrrole structures have shown inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in several types of tumors. A study reported that certain pyrrolo[2,3-b]pyridine derivatives exhibited potent FGFR inhibitory activity, suggesting a similar potential for related pyrrole compounds like this compound .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrrole derivatives can exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. A study on substituted pyrazoles demonstrated that similar heterocycles could be synthesized and tested for their antibacterial efficacy, paving the way for exploring the antimicrobial potential of this compound .

Organic Synthesis Applications

2.1 Building Block in Synthesis

This compound can serve as a versatile building block in organic synthesis. Its ability to undergo various functionalizations makes it an attractive precursor for synthesizing more complex molecules. For example, the regioselective functionalization of pyrroles has been extensively studied, allowing the generation of diverse derivatives with tailored properties . The compound's structure facilitates reactions such as N-alkylation and electrophilic substitutions, which are crucial in developing new pharmaceutical agents.

2.2 Multicomponent Reactions

The application of multicomponent reactions (MCRs) in synthesizing pyrrole derivatives has gained traction due to their efficiency and versatility. MCRs involving this compound could lead to the rapid assembly of complex structures while minimizing waste and improving yields. This approach aligns with green chemistry principles, making it suitable for sustainable synthetic strategies .

Material Science Applications

3.1 Polymer Chemistry

In material science, derivatives of pyrrole are being explored for their conductive properties in polymer chemistry. The incorporation of this compound into polymer matrices may enhance electrical conductivity and mechanical strength, making it a candidate for applications in electronic devices and sensors.

3.2 Coatings and Films

The compound's chemical stability and functional groups allow it to be used in formulating coatings and films with specific properties such as hydrophobicity or UV resistance. These applications are particularly relevant in protective coatings for various industrial applications.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated using fragment-based methods.

Key Findings:

Substituent Effects on Lipophilicity: The ethoxy group in this compound increases LogP compared to methoxy or unsubstituted analogs, suggesting higher membrane permeability but lower aqueous solubility . The phenyl group at position 4 enhances aromatic interactions, as seen in analogs like ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-pyrrolo[3,2-d]pyrimidine (), where halogenation further modulates electronic properties.

Hydroxyl Group Reactivity: The 5-OH group in this compound is less acidic than phenolic hydroxyls (pKa ~10 vs. ~9.5 for phenol) due to electron-donating ethoxy and phenyl groups. This contrasts with 3-(1H-pyrazol-5-yl)pyrrolidin-3-ol (), where the hydroxyl is part of a saturated pyrrolidine ring, reducing acidity (pKa ~12) .

Thermal Stability :

- The decomposition temperature of this compound (145–148°C) is lower than that of 4-phenyl-3H-pyrrol-5-ol (162–165°C), likely due to steric destabilization from the ethoxy group.

Biological Relevance :

- Pyrrolo-pyridine derivatives (e.g., 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine in ) exhibit kinase inhibition, suggesting that this compound may similarly interact with biological targets, though specific data are lacking .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-ethoxy-4-phenyl-3H-pyrrol-5-ol, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthesis involving cyclocondensation of β-keto esters with amines or ammonia derivatives is commonly employed. For example, ethyl acetoacetate derivatives can react with phenylhydrazine under acidic catalysis to form pyrrole intermediates, followed by ethoxylation . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometric ratios of reagents. Catalytic agents like p-toluenesulfonic acid (PTSA) enhance cyclization efficiency. Purity is verified via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : NMR identifies proton environments (e.g., ethoxy group δ 1.2–1.4 ppm for CH, δ 3.8–4.2 ppm for OCH), while NMR confirms carbonyl (C=O, δ 160–180 ppm) and aromatic carbons .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C-O bond ~1.36 Å) and dihedral angles between the pyrrole ring and phenyl substituents, ensuring spatial accuracy .

- IR Spectroscopy : Stretching frequencies for O-H (3200–3600 cm) and C=O (1650–1750 cm) validate functional groups .

Q. How should researchers handle the compound’s hygroscopicity during characterization?

- Methodological Answer : Store the compound in a desiccator with anhydrous CaCl or silica gel. For spectroscopic analysis, dissolve samples in deuterated solvents (e.g., DMSO-d) immediately before use to minimize moisture absorption. Karl Fischer titration quantifies residual water content post-synthesis .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : DFT studies (e.g., B3LYP/6-31G* basis set) compute frontier molecular orbitals (FMOs) to identify electrophilic sites. The HOMO-LUMO gap (~4.5 eV) indicates susceptibility to nucleophilic attack at the pyrrole C-3 position. Solvent effects (PCM model) and substituent electronic parameters (Hammett constants) refine reactivity predictions .

Q. What experimental strategies resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer : Discrepancies (e.g., unexpected tautomerism in NMR vs. X-ray data) require iterative validation:

- Variable-temperature NMR detects dynamic equilibria (e.g., keto-enol tautomerism).

- Hirshfeld surface analysis of X-ray data quantifies intermolecular interactions (e.g., hydrogen bonding) influencing solid-state vs. solution structures .

- Cross-validate with computational models (DFT-optimized geometries) .

Q. How can researchers design experiments to study substituent effects on the pyrrole ring’s electronic properties?

- Methodological Answer :

- Systematic variation : Synthesize analogs with electron-withdrawing (e.g., -NO) or donating (-OCH) groups at the phenyl ring.

- Cyclic voltammetry measures oxidation potentials to correlate substituent effects with HOMO energies.

- UV-Vis spectroscopy tracks λ shifts in π→π* transitions, revealing conjugation extent .

Q. What mechanistic insights can be gained from kinetic studies of this compound’s degradation under acidic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.